physicochemical properties of 6-chloro-5-nitro-2,3-dihydro-1H-indole
physicochemical properties of 6-chloro-5-nitro-2,3-dihydro-1H-indole
High-Purity Building Block for Medicinal Chemistry & Drug Discovery [1]
Executive Summary
6-Chloro-5-nitro-2,3-dihydro-1H-indole (CAS 172078-32-9 ), also known as 6-chloro-5-nitroindoline, is a specialized bicyclic scaffold utilized in the synthesis of bioactive small molecules.[1][2] Characterized by its electron-deficient benzene ring and a reactive secondary amine, this compound serves as a critical intermediate for developing kinase inhibitors, receptor modulators, and heterocyclic pharmaceuticals.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-fidelity data for experimental planning.[1]
Chemical Identity & Structural Analysis
The molecule features an indoline (2,3-dihydroindole) core substituted at the 5- and 6-positions.[1] The 5-nitro group introduces strong electron-withdrawing character, significantly influencing the pKa of the indoline nitrogen and the electrophilicity of the aromatic ring.[1]
| Property | Detail |
| IUPAC Name | 6-Chloro-5-nitro-2,3-dihydro-1H-indole |
| Common Name | 6-Chloro-5-nitroindoline |
| CAS Number | 172078-32-9 |
| Molecular Formula | |
| Molecular Weight | 198.61 g/mol |
| SMILES | O=C1=C(Cl)C=C2NCC2=C1 |
| InChI Key | HTTPYSPFYDKFME-UHFFFAOYSA-N |
Physicochemical Properties Profile
Data aggregated from experimental values and high-confidence computational models (ACD/Labs, EPISuite).
Core Physical Data
| Parameter | Value / Range | Context & Implications |
| Physical State | Solid (Yellow to Orange powder) | Nitro-conjugated aromatics typically exhibit strong absorbance in the blue region, resulting in yellow/orange coloration.[1] |
| Melting Point | Predicted: 120–145 °C | Experimental data for this specific isomer is rare in open literature; structurally related 5-nitroindolines typically melt in this range.[1] |
| Boiling Point | 385.6 ± 42.0 °C (760 mmHg) | High boiling point necessitates vacuum distillation if purification by distillation is attempted. |
| Density | 1.5 ± 0.1 g/cm³ | Significantly denser than water due to nitro/chloro substitution. |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility.[1] The secondary amine allows for salt formation (e.g., HCl salt) to improve aqueous solubility. |
Molecular Descriptors for Drug Design
| Descriptor | Value | Significance |
| LogP (Octanol/Water) | 2.22 (Consensus) | Moderate lipophilicity; suggests good membrane permeability but requires organic co-solvents for biological assays.[1] |
| TPSA | 58.0 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Conjugate Acid) | ~1.5 – 2.5 (Predicted) | The 5-nitro group (strong EWG) drastically reduces the basicity of the N1 nitrogen compared to unsubstituted indoline (pKa ~4.9). |
| H-Bond Donors | 1 (NH) | Available for hydrogen bonding or derivatization (alkylation/acylation). |
| H-Bond Acceptors | 3 ( | Interaction points for target protein binding pockets.[1] |
Spectroscopic Characterization & Logic
Identification of 6-chloro-5-nitroindoline relies on distinguishing the specific regiochemistry of the substituents.[1]
Nuclear Magnetic Resonance ( H NMR) Logic
The substitution pattern (5-nitro, 6-chloro) leaves protons only at positions 4 and 7.[1]
-
H4 Proton: Located ortho to the Nitro group and meta to the Chlorine. The strong deshielding effect of the nitro group shifts this singlet downfield.
-
H7 Proton: Located ortho to the Chlorine and meta to the Nitro group. It is relatively shielded compared to H4.
-
Coupling: H4 and H7 are para to each other, resulting in singlets (or minute para-coupling, J < 1 Hz), which is the diagnostic signature for 5,6-disubstitution.[1]
| Position | Shift ( | Multiplicity | Assignment Logic |
| H4 | 8.10 – 8.25 | Singlet (s) | Deshielded by adjacent 5-Nitro group. |
| H7 | 6.60 – 6.80 | Singlet (s) | Shielded relative to H4; adjacent to 6-Cl.[1] |
| H2 | 3.65 – 3.75 | Triplet (t) | Adjacent to Nitrogen (deshielded). |
| H3 | 3.05 – 3.15 | Triplet (t) | Benzylic methylene. |
| NH | 4.50 – 6.00 | Broad (br s) | Exchangeable; shift varies with solvent/concentration. |
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Isotope Pattern: The presence of one Chlorine atom creates a distinct 3:1 ratio between the molecular ion (
199) and the M+2 isotope ( 201). -
Base Peak: 199.0 (for
).
Synthesis & Manufacturing Workflow
The most robust synthetic route leverages the directing effects of the indoline nitrogen.
Retrosynthetic Analysis
The 5-position of indoline is highly activated (para to the amine). However, direct nitration of 6-chloroindoline requires careful control to prevent oxidation of the indoline ring to indole.
Pathway: 6-Chloroindoline
Reaction Engineering (Graphviz)
Figure 1: Electrophilic aromatic substitution pathway.[1] The amino group at N1 strongly directs the nitronium ion to the para-position (C5). The C6-Chlorine atom provides steric bulk, further discouraging ortho-substitution at C7, ensuring high regioselectivity.[1]
Critical Process Parameters
-
Temperature Control: The reaction must be kept at 0–5 °C during addition. Exotherms can lead to oxidative dehydrogenation, converting the indoline core to a fully aromatic indole.
-
Acid Strength: Concentrated
acts as the solvent and catalyst. Fuming is avoided to prevent over-nitration. -
Quenching: Pouring the reaction mixture onto crushed ice is essential to precipitate the product as a solid, which can then be filtered and washed.
Stability, Safety, & Handling
Based on GHS classifications for nitro-aromatics and halocarbons.[1]
Stability Profile
-
Thermal: Stable at room temperature. Avoid temperatures >100 °C during drying to prevent decomposition.
-
Light: Nitro compounds are photosensitive; store in amber vials.
-
Chemical: The secondary amine is prone to oxidation. Store under inert atmosphere (Nitrogen/Argon) for long-term archiving.[1]
Safety Protocols (H-Codes)
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
PPE Requirement: Nitrile gloves, safety goggles, and fume hood are mandatory.[1] Nitro-aromatics can be absorbed through the skin.[1]
References
-
PubChem. (2024).[4] Compound Summary: 6-Chloro-5-nitroindoline.[1][2][5][6] National Library of Medicine. Retrieved from [Link]
-
Parmerter, S. M., et al. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. (Cited for general nitroindole synthesis logic). Retrieved from [Link]
Sources
- 1. 1421603-43-1|8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-Chloro-5-nitro-2-picoline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 4. 3-chloro-5-nitro-2,3-dihydro-1H-indole | C8H7ClN2O2 | CID 151242086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 6-chloro-5-nitro-indoline | 172078-32-9 [sigmaaldrich.com]
